(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide
Description
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral hydrazide derivative characterized by its R,R stereochemistry and functional groups critical for reactivity. The molecule features a hydrazinyl group (–NH–NH₂), a hydroxy (–OH) group, and a benzyl substituent, which collectively influence its conformational stability and intermolecular interactions. Key structural attributes include:
- Intramolecular hydrogen bonding: Stabilizes the staggered conformation around the C2–C3 bond, enforcing a trans-orientation of carboxyl and amide groups .
- Crystal packing: Molecules form infinite chains via O–H⋯O hydrogen bonds along the [001] direction, further extended into double-layered structures by N–H⋯O and weaker interactions (C–H⋯O, C–H⋯π) .
- Applications: Serves as an intermediate in synthesizing hydrazones and bioactive derivatives, leveraging its hydrazinyl group for nucleophilic reactivity .
Properties
CAS No. |
917875-31-1 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2R,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10-/m1/s1 |
InChI Key |
YNLHOBFZMMBGNA-PSASIEDQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)NCC1=CC=CC=C1)O)NN |
Canonical SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R,3R)-2,3-butanediol and benzylamine.
Formation of Intermediate:
Hydrazine Addition: The protected intermediate is then reacted with hydrazine under controlled conditions to form the hydrazinyl derivative.
Deprotection and Final Coupling: The final step involves the deprotection of the hydroxyl groups and coupling with benzylamine to yield (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, including (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide. The compound has been evaluated against various bacterial and fungal strains.
Study Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics. For example, it showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide | 1.30 - 5.19 | S. aureus, E. coli, Candida albicans |
The results indicate that this compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide have also been investigated, particularly its ability to inhibit the proliferation of cancer cell lines.
Case Study:
In vitro studies assessed the compound's efficacy against human colorectal cancer cell lines (HCT116). The results showed promising anticancer activity with an IC50 value indicating potency greater than some established chemotherapeutics.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide | 4.53 - 9.99 | HCT116 |
These findings suggest that this compound may be useful in the development of novel anticancer therapies.
Drug Design Implications
The structural characteristics of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide make it a valuable scaffold for medicinal chemistry. Its chiral nature allows for the exploration of enantiomeric forms that could enhance selectivity and reduce toxicity.
Future Directions:
- Analog Synthesis: Developing analogs with modified side chains could improve potency and selectivity.
- In vivo Studies: Further research is needed to evaluate the pharmacokinetics and pharmacodynamics in animal models.
Mechanism of Action
The mechanism of action of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Conformation and Hydrogen Bonding
Key Findings :
Functional Group Reactivity
Key Findings :
Chirality and Stereochemical Analysis
The R,R configuration of the target compound is critical for its biological and catalytic roles. Enantiomorph-polarity estimation methods, such as Rogers’s η and Flack’s x parameters, are employed to confirm chirality in similar compounds . For instance, Flack’s x parameter avoids false chirality indications in near-centrosymmetric structures, a method applicable to tartaric acid derivatives .
Biological Activity
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of hydrazinyl and hydroxy functional groups, positions it as a candidate for various biological activities, including enzyme inhibition and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 223.27 g/mol
- CAS Number : 917875-32-2
- IUPAC Name : (2R,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide
The biological activity of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is primarily attributed to its ability to interact with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target proteins, while the hydroxy group may participate in various chemical reactions that facilitate its biological effects. This interaction profile suggests potential applications in inhibiting enzymatic activities critical in disease pathways.
Enzyme Inhibition
Research indicates that compounds structurally similar to (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide may act as inhibitors of various enzymes, particularly proteases. These enzymes play crucial roles in cellular processes and disease mechanisms, including cancer and viral infections. For instance:
- Protease Inhibition : Preliminary studies suggest that this compound may inhibit serine and cysteine proteases, which are involved in tumor progression and viral replication .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various chronic diseases. The antioxidant activity can be quantified through assays such as DPPH radical scavenging tests, which measure the ability of a substance to donate electrons to neutralize free radicals.
Study on Structural Analogues
A study focusing on derivatives of hydrazine compounds demonstrated that modifications to the hydrazinyl group significantly influenced enzyme inhibition potency. For example, a related compound showed an IC value of 25.29 μM against tyrosinase, suggesting that structural features directly impact biological efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide to target enzymes. These studies revealed favorable interactions within the active sites of proteases, indicating potential competitive inhibition mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | IC (μM) | Biological Activity |
|---|---|---|---|
| (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide | 223.27 | TBD | Protease inhibitor |
| Benzyl hydrazide derivative | TBD | 25.29 | Tyrosinase inhibitor |
| Hydroxypyridinone derivative | TBD | 1.60 | Monophenolase activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
